molecular formula C15H12Cl2O3S3 B371411 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate CAS No. 298218-19-6

4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate

Cat. No.: B371411
CAS No.: 298218-19-6
M. Wt: 407.4g/mol
InChI Key: WKQGEZDEDDWELH-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate is a chemical compound with the molecular formula C15H12Cl2O3S3 and a molecular weight of 407.35 g/mol . This compound is characterized by the presence of a dithiolan ring and a dichlorobenzenesulfonate group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with 2,4-dichlorobenzenesulfonyl chloride under suitable conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group, where nucleophiles such as amines or thiols can replace the sulfonate group.

    Oxidation and Reduction: The dithiolan ring can be oxidized to form sulfoxides or sulfones, and reduced back to the dithiolan form using appropriate reagents.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and sulfonic acid derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2,4-dichlorobenzenesulfonate involves its interaction with specific molecular targets. The dithiolan ring can interact with thiol groups in proteins, potentially leading to the inhibition of enzyme activity. The dichlorobenzenesulfonate group can also interact with various biological molecules, affecting their function and leading to potential therapeutic effects .

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 2,4-dichlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3S3/c16-11-3-6-14(13(17)9-11)23(18,19)20-12-4-1-10(2-5-12)15-21-7-8-22-15/h1-6,9,15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQGEZDEDDWELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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